4-butoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
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Overview
Description
4-Butoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a complex organic compound characterized by its unique structure, which includes a butoxy group, a carbazole moiety, and a benzamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the carbazole core. One common approach is the cyclization of tryptamine derivatives to form the carbazole structure, followed by functionalization with the butoxy and benzamide groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-butoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide may be studied for its potential biological activity. It could be used in assays to investigate its effects on various biological targets.
Medicine: In the medical field, this compound might be explored for its therapeutic potential. It could be tested for its efficacy in treating certain diseases or conditions, particularly those related to its chemical properties.
Industry: In industry, this compound could be used in the development of new materials or products. Its unique chemical structure may offer advantages in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-butoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Carbazole derivatives: Other carbazole-based compounds with different substituents.
Benzamide derivatives: Compounds with similar benzamide functional groups but different core structures.
Butoxy-containing compounds: Other compounds with butoxy groups attached to different molecular frameworks.
Uniqueness: 4-Butoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure may offer advantages over similar compounds in terms of reactivity, biological activity, and industrial utility.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its diverse applications and unique properties make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
4-butoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-2-3-14-28-19-11-9-18(10-12-19)24(27)25-16-17-8-13-23-21(15-17)20-6-4-5-7-22(20)26-23/h8-13,15,26H,2-7,14,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJQRQBRUXUILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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